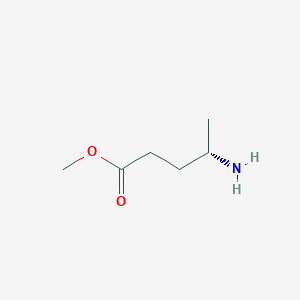![molecular formula C6H6N4 B11924025 3H-Pyrazolo[4,3-B]pyridin-3-amine CAS No. 132643-73-3](/img/structure/B11924025.png)
3H-Pyrazolo[4,3-B]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazolo[4,3-B]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, which imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazolo[4,3-B]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst. This reaction is carried out at room temperature under ethanol, providing the desired product with moderate to good yields . Another method involves the use of 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, is preferred due to their stability, low cost, and non-toxicity .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrazolo[4,3-B]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
3H-Pyrazolo[4,3-B]pyridin-3-amine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3H-Pyrazolo[4,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in the proliferation, differentiation, and survival of cells. The compound inhibits the activity of TRKs by binding to their active sites, preventing the phosphorylation of downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to the suppression of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
3H-Pyrazolo[4,3-B]pyridin-3-amine is unique due to its specific structure and biological activity. Similar compounds include other pyrazolopyridines, such as:
1H-Pyrazolo[3,4-B]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atom in the pyrazole ring.
Pyrazolo[3,4-C]pyridines: These compounds have a different fusion pattern between the pyrazole and pyridine rings.
Pyrazolo[4,3-C]pyridines: These compounds also differ in the fusion pattern and have distinct biological activities.
The uniqueness of this compound lies in its specific interactions with TRKs and its potential as an anticancer agent .
Propriétés
Numéro CAS |
132643-73-3 |
|---|---|
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
3H-pyrazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3,6H,7H2 |
Clé InChI |
RZLALESOSDBMBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(N=N2)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)







![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
